1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine
Overview
Description
1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.16199719 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized for antimicrobial activities. The synthesis involved reactions of various ester ethoxycarbonylhydrazones with primary amines. The compounds displayed good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Insecticidal Properties
Derivatives from Jamaican Piper species, including compounds structurally related to the query compound, have shown insecticidal properties. These findings support the potential of such compounds in developing new insecticides (Nair et al., 1986).
Molecular Stabilities and Anticancer Activity
A study on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the query compound, explored their molecular stabilities, conformational analyses, and potential as EGFR inhibitors for anticancer applications. The research indicates the significant potential of these compounds in anticancer therapy (Karayel, 2021).
Synthesis for Analgesic and Antihypertensive Effects
Research on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which includes structural motifs similar to the query compound, demonstrated strong antiarrhythmic and antihypertensive activities. These findings suggest a promising avenue for developing new therapeutics in cardiovascular diseases (Malawska et al., 2002).
Antimicrobial Phenylpropanoids
Phenylpropanoids isolated from Piper sarmentosum, related in structural themes to the compound , showed antimicrobial activity against Escherichia coli and Bacillus subtilis. This study underscores the antimicrobial potential of compounds derived from natural sources (Masuda et al., 1991).
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-11-23-18(15-7-9-16(25-2)10-8-15)20-21-19(23)26-14-17(24)22-12-5-4-6-13-22/h3,7-10H,1,4-6,11-14H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDSNUROCZHOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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